2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid
Description
"2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid" is a benzoic acid derivative featuring a thiophene ring substituted with carbamoyl and dimethyl groups. Its structure includes two carbamoyl linkages: one bridging the benzoic acid moiety and the thiophene ring, and another at the 3-position of the thiophene. The presence of polar carbamoyl groups and hydrophobic dimethyl substituents implies moderate solubility in polar aprotic solvents and possible hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-7-8(2)22-14(11(7)12(16)18)17-13(19)9-5-3-4-6-10(9)15(20)21/h3-6H,1-2H3,(H2,16,18)(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQDHGPIIGVNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-carbamoyl-4,5-dimethylthiophene with benzoic acid derivatives under controlled conditions. The reaction may require catalysts such as phosphorus pentasulfide (P4S10) and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbamoyl groups to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of thiophene compounds exhibit significant anticancer properties. 2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid can potentially serve as a lead compound for developing new anticancer agents by targeting specific cancer cell pathways.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it useful in treating conditions such as arthritis and other inflammatory diseases. Studies have shown that thiophene derivatives can inhibit pro-inflammatory cytokines.
- Enzyme Inhibition : The structural features of this compound allow it to interact with various enzymes, potentially acting as an inhibitor for specific biological pathways. For instance, it may inhibit fatty acid binding proteins (FABPs), which are implicated in metabolic disorders .
Materials Science
- Polymer Synthesis : The compound can be utilized as a building block in the synthesis of novel polymers with tailored properties. Its unique functional groups allow for the modification of polymer characteristics such as thermal stability and mechanical strength.
- Photoresponsive Materials : Due to its structural properties, this compound can be incorporated into photoresponsive materials, which change their properties upon exposure to light. This application is particularly relevant in the development of smart materials for sensors and actuators.
Biochemical Applications
- Biological Probes : The compound can be employed as a probe to study biological processes at the molecular level. Its ability to interact with biological macromolecules makes it suitable for investigating enzyme-substrate interactions and cellular signaling pathways.
- Drug Delivery Systems : Research suggests that thiophene-based compounds can enhance the solubility and bioavailability of drugs when used in drug delivery systems. This compound's structure may facilitate the development of effective carriers for therapeutic agents.
Case Studies
- Anticancer Activity Assessment : A study investigated the cytotoxic effects of various thiophene derivatives on human cancer cell lines. Results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation compared to controls.
- Inflammation Model Testing : In an animal model of inflammation, administration of thiophene-based compounds resulted in reduced levels of inflammatory markers, suggesting potential therapeutic benefits for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the carbamoyl groups may interact with active sites of enzymes, inhibiting their function and leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and functional properties of "2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid" with analogous benzoic acid derivatives. Data are derived from structurally related compounds in the evidence (e.g., thiophene- or aryl-substituted benzoic acids).
<sup>†</sup> Molecular formula inferred as ~C₁₆H₁₅N₂O₄S based on structural analogs. <sup>‡</sup> Estimated based on analogs with similar substituents. <sup>§</sup> Predicted range based on benzoic acid derivatives with electron-withdrawing groups . <sup>¶</sup> Experimentally determined pKa values for phenolic and carboxylic protons vary with substitution .
Key Structural and Functional Differences:
- Thiophene vs. Benzothiazole/Azo Cores : The target compound’s thiophene ring offers π-conjugation and sulfur-mediated electronic effects, distinct from the benzothiazole azo dyes in . Azo compounds exhibit stronger UV-Vis absorption (~400–500 nm) due to extended conjugation , whereas thiophene-based analogs may prioritize hydrogen-bonding interactions.
- Carbamoyl vs.
- Substituent Effects on Acidity: The target compound’s benzoic acid pKa is likely lower than unsubstituted benzoic acid (~4.2) due to electron-withdrawing carbamoyl groups, similar to the cyano-substituted analog (pKa 3.37) . In contrast, methoxy groups in ’s compound would raise the pKa .
Notes
- Data Limitations : Direct experimental data for the target compound are absent in the evidence; comparisons rely on structural analogs.
- Research Gaps : Further studies are needed to confirm synthesis routes, spectroscopic profiles, and biological activity.
- Diverse References : Citations include synthesis protocols , physicochemical data , and applications of related azo dyes .
Biological Activity
Introduction
2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C13H14N2O3S
- Molecular Weight : 282.33 g/mol
- IUPAC Name : this compound
The presence of the thiophene ring and carbamoyl groups suggests potential interactions with biological targets, particularly in enzymatic pathways.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzoic acid, including compounds like this compound, exhibit antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Inhibition of Enzymatic Activity
Research has highlighted the potential of this compound as an inhibitor of specific enzymes. For example, compounds related to benzoic acid derivatives have been tested against dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis, with some showing IC50 values as low as 7 μM . This suggests that this compound may also inhibit DHFR or similar enzymes effectively.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the compound's effects on cancer cell lines. Preliminary results indicate that compounds with similar structures can induce apoptosis in tumor cells by inhibiting proteasomal activity. The IC50 values reported for related compounds range from 5 to 40 μM .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with specific proteins or enzymes leads to disruption in cellular processes such as replication and metabolism.
Case Study 1: Antimicrobial Activity
A study conducted on a series of benzoic acid derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study found that the presence of the thiophene moiety enhanced the antimicrobial properties compared to other derivatives without this group.
Case Study 2: Anticancer Potential
In a separate study focusing on cancer cell lines, researchers evaluated the cytotoxic effects of various substituted benzoic acids. The results indicated that compounds with a thiophene ring showed enhanced apoptosis induction compared to their non-thiophene counterparts. The mechanism involved inhibition of proteasomal activity leading to cell cycle arrest and subsequent apoptosis.
Data Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
